2,4,6-Trifluorophenylhydrazine hydrochloride

Descripción general

Descripción

2,4,6-Trifluorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H6ClF3N2. It is a derivative of phenylhydrazine, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is commonly used in various chemical reactions and has significant applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluorophenylhydrazine hydrochloride typically involves the reaction of 2,4,6-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trifluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

The compound serves as an essential intermediate for synthesizing various pharmaceuticals. Its hydrazine functionality allows it to participate in reactions that form hydrazones and other nitrogen-containing compounds, which are crucial in drug development. For instance, derivatives of trifluorophenylhydrazines have been explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

Agrochemical Development

In the agrochemical sector, 2,4,6-trifluorophenylhydrazine hydrochloride is utilized in synthesizing pesticides and herbicides. The trifluoromethyl group imparts unique properties that enhance the biological activity of these compounds. Research indicates that fluorinated compounds often exhibit improved efficacy against pests and diseases compared to their non-fluorinated counterparts.

Table 1: Examples of Agrochemicals Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Insecticide | |

| Trifluoromethylphenylhydrazone | Herbicide |

Material Science

The compound has found applications in material science, particularly in developing advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with carbon-based materials makes it suitable for creating functionalized surfaces that can be used in sensors and electronic devices.

Case Study: Use in Organic Photovoltaics

Recent studies have shown that incorporating fluorinated compounds like this compound into organic photovoltaic cells can enhance their efficiency and stability. The presence of fluorine atoms improves the electronic properties of the materials used in these cells, leading to better charge transport and overall performance.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying various analytes. Its reactivity can be harnessed in derivatization reactions that improve the detection limits of chromatographic techniques.

Toxicological Studies

Given its chemical properties, understanding the toxicological profile of this compound is crucial for safe handling and application in research and industry. Studies indicate that it exhibits harmful effects upon ingestion or skin contact; thus, safety protocols must be established when working with this compound .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The presence of fluorine atoms enhances its reactivity and selectivity in chemical reactions. The compound can also form stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethylphenylhydrazine hydrochloride: Similar in structure but with methyl groups instead of fluorine atoms.

2,4-Difluorophenylhydrazine hydrochloride: Lacks one fluorine atom compared to 2,4,6-Trifluorophenylhydrazine hydrochloride.

Uniqueness

This compound is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties and reactivity. The fluorine atoms increase the compound’s stability and enhance its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Actividad Biológica

2,4,6-Trifluorophenylhydrazine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, antifungal, and enzyme inhibitory effects. The findings are supported by various studies and case reports.

Chemical Structure and Properties

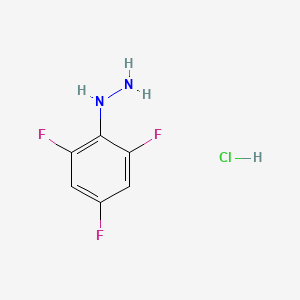

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,4,6-Trifluorophenylhydrazine exhibit significant antimicrobial properties. A study evaluated N-alkyl derivatives of 4-(trifluoromethyl)benzohydrazide, revealing moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Table 1: Inhibition Potency of Trifluorophenylhydrazine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| N-Tridecyl derivative | 28.9 | - |

| N-Pentadecyl derivative | 27.0 | - |

| N-Hexyl derivative | 250 | - |

Antifungal Activity

In vitro studies have shown that phenylhydrazides exhibit antifungal activity against Candida albicans. A total of 52 compounds were synthesized and tested, with several showing better efficacy than fluconazole against resistant strains . Specifically, the MIC80 values for some derivatives were less than 4 µg/mL, indicating strong antifungal potential.

Table 2: Antifungal Activity of Phenylhydrazides

| Compound ID | MIC80 (µg/mL) | TAI | TSI |

|---|---|---|---|

| Compound A | 1.9 | 2.71 | 12.0 |

| Compound B | 4.0 | 2.13 | - |

| Compound C | 3.7 | 2.25 | - |

Enzyme Inhibition Studies

Molecular docking studies have provided insight into the binding interactions of these compounds with AChE and BuChE. For instance, the most potent derivatives displayed favorable orientations within the enzyme's active site, forming multiple hydrogen bonds and stabilizing π-π stacking interactions .

Case Studies

A notable case study involved the treatment of polycythemia vera with phenylhydrazine, where significant acute platelet reactions were observed post-treatment . This highlights the compound's potential therapeutic applications and necessitates further investigation into its safety profile.

Propiedades

IUPAC Name |

(2,4,6-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCUDMGMBFXGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.